4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 4-fluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or interact with DNA, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3,4-Dimethoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl groups, which confer distinct electronic and steric properties. These features may enhance its binding affinity to specific targets and improve its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXXQRYGNNNWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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